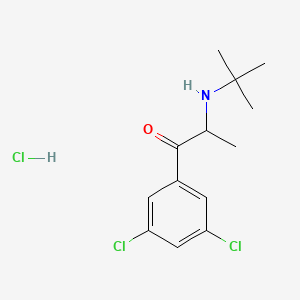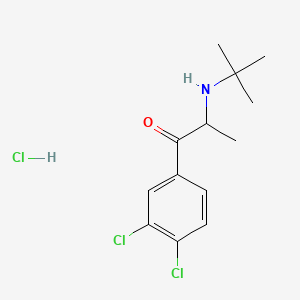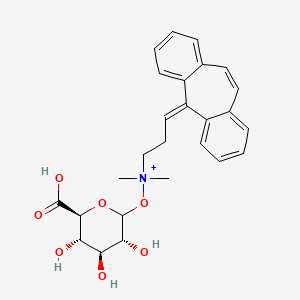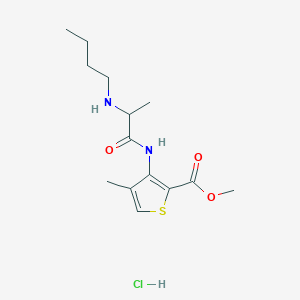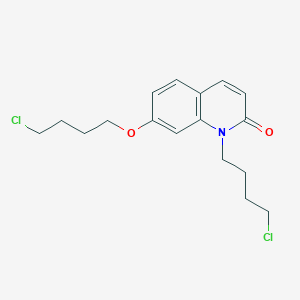
Duloxetine impurity (alpha-hydroxy)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Duloxetine impurity (alpha-hydroxy) is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence . It is also known as Duloxetine impurity A .
Synthesis Analysis
The synthesis of Duloxetine impurity (alpha-hydroxy) involves a mixture of Duloxetine and potassium hydroxide in 1-methoxy-2-propanol, which is then heated to reflux and stirred for 96 hours . After cooling, water and toluene are added, and the resulting organic phase is washed with water .Molecular Structure Analysis
The molecular formula of Duloxetine impurity (alpha-hydroxy) is C18H19NOS . The molecular weight is 297.41 .Chemical Reactions Analysis
Duloxetine impurity (alpha-hydroxy) is formed during the preparation of Duloxetine . The reaction involves Duloxetine and potassium hydroxide in 1-methoxy-2-propanol .Physical And Chemical Properties Analysis
Duloxetine impurity (alpha-hydroxy) has a predicted boiling point of 445.4±45.0 °C and a predicted density of 1.183±0.06 g/cm3 . Its pKa is predicted to be 9.34±0.50 .Aplicaciones Científicas De Investigación
1. Reference Standard in Drug Development and Quality Control Duloxetine impurity (alpha-hydroxy) is commonly used in the pharmaceutical industry as a reference standard during drug development and quality control . It serves as a benchmark to ensure the purity and quality of the drug Duloxetine.
2. Analysis of Duloxetine in Presence of its Toxic Impurity Duloxetine impurity (alpha-hydroxy) is used in spectrophotometric methods for quantitative analysis of Duloxetine in the presence of its potential toxic impurity, 1-Naphthol . These methods are developed and validated according to International Conference on Harmonization (ICH) guidelines with respect to linearity, accuracy, precision, and selectivity .
Research on Serotonin-Norepinephrine Reuptake Inhibitors
Duloxetine, the parent compound of Duloxetine impurity (alpha-hydroxy), is a potent serotonin and norepinephrine reuptake inhibitor . Therefore, the impurity can be used in research related to these neurotransmitters and their role in conditions such as depression and anxiety .
Research on Peripheral Neuropathy
Duloxetine is used to relieve nerve pain in peripheral neuropathy in people with diabetes . The impurity can be used in research to understand the mechanism of action of Duloxetine and to develop more effective treatments for peripheral neuropathy .
Environmental Impact Studies
1-Naphthol, a potential toxic impurity of Duloxetine, is harmful to aquatic life . Therefore, Duloxetine impurity (alpha-hydroxy) can be used in environmental impact studies to understand the effects of pharmaceutical pollutants on aquatic ecosystems .
Hepatotoxicity Studies
1-Naphthol causes hepatotoxicity in humans . Duloxetine impurity (alpha-hydroxy) can be used in research to understand the hepatotoxic effects of 1-Naphthol and to develop strategies to mitigate these effects .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Duloxetine impurity (alpha-hydroxy) involves the conversion of Duloxetine to its intermediate compound followed by the oxidation of the intermediate to obtain the final product.", "Starting Materials": ["Duloxetine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water", "Sodium nitrite", "Acetic acid", "Hydrogen peroxide", "Copper sulfate"], "Reaction": ["Step 1: Reduction of Duloxetine with Sodium borohydride in Ethyl acetate and Methanol to obtain the intermediate compound", "Step 2: Acidification of the intermediate compound with Hydrochloric acid to obtain the crude product", "Step 3: Neutralization of the crude product with Sodium hydroxide in Water to obtain the purified intermediate compound", "Step 4: Formation of diazonium salt by reacting the purified intermediate compound with Sodium nitrite and Hydrochloric acid", "Step 5: Coupling of the diazonium salt with Acetic acid to obtain the alpha-hydroxy compound", "Step 6: Oxidation of the alpha-hydroxy compound with Hydrogen peroxide and Copper sulfate in Water to obtain Duloxetine impurity (alpha-hydroxy)"] } | |
Número CAS |
940291-11-2 |
Nombre del producto |
Duloxetine impurity (alpha-hydroxy) |
Fórmula molecular |
C18H19NOS |
Peso molecular |
297.42 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



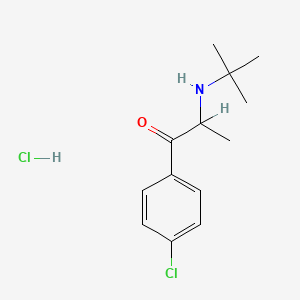
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)


